(S)-Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride
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Overview
Description
Methyl (2S)-2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride is a chemical compound with significant applications in various scientific fields. It is known for its unique structural properties, which make it a valuable compound in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride typically involves the reaction of 3-bromo-4-chlorobenzaldehyde with glycine methyl ester hydrochloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Methyl (2S)-2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-bromo-4-chlorophenyl)acetate
- Methyl (3S)-3-amino-3-(3-bromo-4-chlorophenyl)-2,2-dimethylpropanoate hydrochloride
Uniqueness
Methyl (2S)-2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. Its combination of bromine and chlorine atoms, along with the amino and ester functionalities, makes it a versatile compound in various chemical and biological applications .
Properties
Molecular Formula |
C9H10BrCl2NO2 |
---|---|
Molecular Weight |
314.99 g/mol |
IUPAC Name |
methyl (2S)-2-amino-2-(3-bromo-4-chlorophenyl)acetate;hydrochloride |
InChI |
InChI=1S/C9H9BrClNO2.ClH/c1-14-9(13)8(12)5-2-3-7(11)6(10)4-5;/h2-4,8H,12H2,1H3;1H/t8-;/m0./s1 |
InChI Key |
RLVQJYRIUJDJKL-QRPNPIFTSA-N |
Isomeric SMILES |
COC(=O)[C@H](C1=CC(=C(C=C1)Cl)Br)N.Cl |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)Cl)Br)N.Cl |
Origin of Product |
United States |
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